molecular formula C19H12Cl2FN5OS B13381017 4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B13381017
M. Wt: 448.3 g/mol
InChI Key: MECAODMOMHBKPO-NUGSKGIGSA-N
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Description

4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a thiadiazole ring, a pyrazolone ring, and various substituents such as dichlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 2,4-dichlorobenzoyl chloride with thiosemicarbazide under acidic conditions.

    Formation of the Pyrazolone Ring: The pyrazolone ring can be synthesized by reacting 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Coupling Reaction: The final step involves coupling the thiadiazole and pyrazolone intermediates using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the dichlorophenyl and fluorophenyl groups, potentially leading to the formation of dechlorinated or defluorinated products.

    Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole ring, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

    Oxidation: Oxidized derivatives of the pyrazolone ring.

    Reduction: Dechlorinated or defluorinated products.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may exhibit biological activity, such as antimicrobial or anticancer properties. Its structural features suggest potential interactions with biological targets.

Medicine

In medicine, the compound could be explored for its potential as a therapeutic agent. Its unique structure may allow it to interact with specific enzymes or receptors, leading to potential drug development applications.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is not well understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • 4-({[5-(2,4-difluorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of 4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups and substituents. The presence of both dichlorophenyl and fluorophenyl groups, along with the thiadiazole and pyrazolone rings, gives it unique chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C19H12Cl2FN5OS

Molecular Weight

448.3 g/mol

IUPAC Name

4-[(E)-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]iminomethyl]-2-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H12Cl2FN5OS/c1-10-15(18(28)27(26-10)13-5-3-12(22)4-6-13)9-23-19-25-24-17(29-19)14-7-2-11(20)8-16(14)21/h2-9,26H,1H3/b23-9+

InChI Key

MECAODMOMHBKPO-NUGSKGIGSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)/C=N/C3=NN=C(S3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NC3=NN=C(S3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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